Cligosiban (PF-3274167) is a potent, selective, and orally bioavailable antagonist of the oxytocin receptor (OTR) [, ]. It is classified as a peptide mimetic, designed to mimic the structure and function of the endogenous oxytocin peptide hormone, but with antagonistic properties [, ]. Cligosiban's role in scientific research primarily revolves around its use as a pharmacological tool to investigate the physiological and pathological roles of the oxytocin system.
Studies demonstrate Cligosiban's ability to reduce human prostate contractility by antagonizing oxytocin-induced contractions []. This finding suggests its potential as a novel therapeutic option for treating benign prostatic hyperplasia (BPH) [, ].
Research indicates that Cligosiban can significantly reduce the frequency of spontaneous bladder contractions in both young and older rats, suggesting a potential role in managing overactive bladder syndrome [].
Studies show that Cligosiban effectively inhibits oxytocin-mediated epididymal contractions involved in the ejaculatory process in both rodents and humans []. This finding highlights its potential as a non-adrenergic treatment for ejaculatory disorders [, , , , ].
Researchers have utilized Cligosiban to study the expression patterns of oxytocin receptors in tissues like the prostate and bladder, providing insights into the role of oxytocin in these organs [, ].
Cligosiban has been employed as a base structure for designing fluorescent environment-sensitive probes to study G protein-coupled receptors (GPCRs) []. These probes offer insights into the local lipid microenvironment of receptors in living cells [].
Recent research suggests that Cligosiban exhibits antitumor activity in malignant mesothelioma models by inhibiting the growth of cells overexpressing the oxytocin receptor []. This finding warrants further investigation into its therapeutic potential in this aggressive cancer [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7